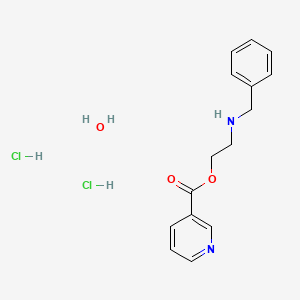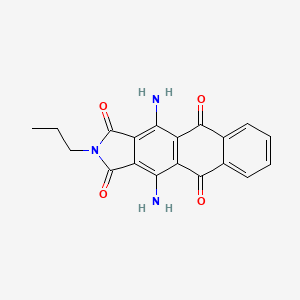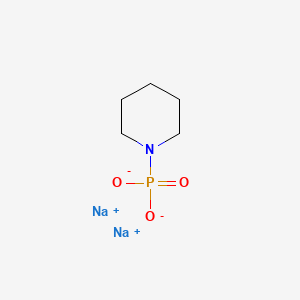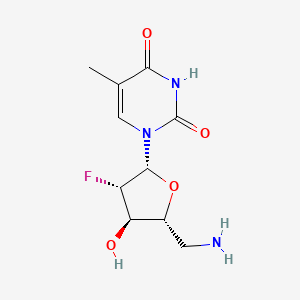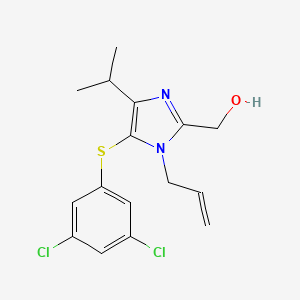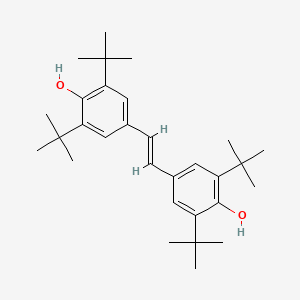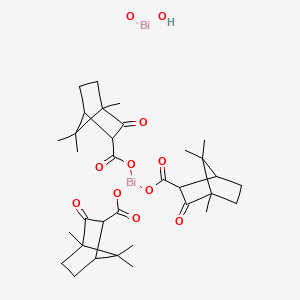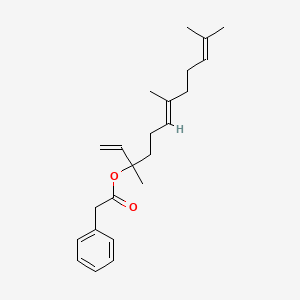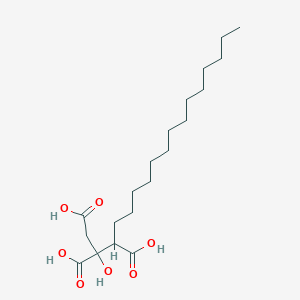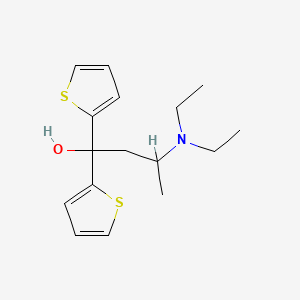
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol typically involves multi-step organic reactions. One common method involves the alkylation of thiophene derivatives with diethylamino propyl groups under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve the desired product. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of (alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenemethanol: A simpler thiophene derivative with similar aromatic properties.
Thiophene-2-carboxaldehyde: Another thiophene derivative used in organic synthesis.
2-Thiophenecarboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(alpha-(2-(Diethylamino)propyl)-alpha-2-thienyl)thiophene-2-methanol is unique due to its complex structure, which combines the properties of thiophene with the functional groups of diethylamino propyl. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
94094-46-9 |
|---|---|
Fórmula molecular |
C16H23NOS2 |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
3-(diethylamino)-1,1-dithiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C16H23NOS2/c1-4-17(5-2)13(3)12-16(18,14-8-6-10-19-14)15-9-7-11-20-15/h6-11,13,18H,4-5,12H2,1-3H3 |
Clave InChI |
NZJFEOLIAORPNT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C)CC(C1=CC=CS1)(C2=CC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


